Bis(1-methyl-1H-imidazol-5-yl)methanone
Description
Overview of Imidazole-Based Ketone Structures in Chemical Research
Imidazole-based ketones are a class of compounds that have garnered considerable interest in various fields of chemical research. These structures incorporate the imidazole (B134444) nucleus, which can be functionalized with a ketone group at different positions on the ring. The presence of the ketone, a carbonyl group bonded to two other carbon atoms, introduces a site for further chemical modifications and specific interactions.
The electronic properties of the imidazole ring, being aromatic and possessing both a pyrrole-type and a pyridine-type nitrogen atom, influence the reactivity of the attached ketone. These compounds are explored for their diverse applications, including:
Medicinal Chemistry: Imidazole-containing drugs are numerous and treat a wide array of conditions. Imidazole-based ketones are investigated as potential therapeutic agents, with research exploring their antifungal, antibacterial, and anticancer properties. The imidazole moiety can act as a bioisostere for other functional groups, potentially improving a drug's pharmacological profile.
Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form complex structures. Imidazole-based ketones are utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing.
Synthetic Chemistry: Imidazole-based ketones serve as versatile building blocks in organic synthesis. nih.gov The ketone functionality can be a handle for various chemical transformations, allowing for the construction of more complex molecules. For instance, a one-pot modular approach for the synthesis of 2,4(5)-disubstituted imidazoles has been developed based on ketone oxidation followed by imidazole condensation with aldehydes. nih.govacs.org
Novel imidazole-based ketene (B1206846) dithioacetals have demonstrated significant in planta activity against several economically important plant pathogens. nih.gov These compounds function by inhibiting a key enzyme in the sterol biosynthesis pathway of fungi. nih.gov
Distinctive Structural Features of Bis(1-methyl-1H-imidazol-5-yl)methanone and Related Bis-Imidazolyl Ketones
In comparison, the well-studied isomer, Bis(1-methyl-1H-imidazol-2-yl)methanone, features the carbonyl bridge at the 2-position of the imidazole rings. The position of the linkage significantly impacts the molecule's geometry and electronic properties. For instance, bis(imidazole) moieties bridged by other groups are a subject of interest as they combine features of both flexibility and rigidity. researchgate.net
The general structural features of bis-imidazolyl ketones include:
Two Imidazole Rings: These five-membered aromatic rings with two nitrogen atoms are the core components.
A Carbonyl Bridge: A C=O group that links the two imidazole rings.
Substituents: In this case, a methyl group is attached to one of the nitrogen atoms in each imidazole ring.
| Feature | This compound (Inferred) | Bis(1-methyl-1H-imidazol-2-yl)methanone |
| Linkage Position | 5,5' | 2,2' |
| Symmetry | Symmetrical | Symmetrical |
| Availability of Data | Scarce | Well-documented |
Historical Context of Imidazole and Methane-Bridged Heterocycle Synthesis
The history of imidazole chemistry dates back to the 19th century. wikipedia.org
1840s: Various imidazole derivatives were discovered. tsijournals.comnih.gov
1858: German chemist Heinrich Debus first reported the synthesis of the parent imidazole. nih.govwikipedia.org He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), initially naming the compound "glyoxaline". nih.gov This method, while often resulting in low yields, is still in use for creating C-substituted imidazoles. wikipedia.org
Over the years, numerous methods for synthesizing the imidazole ring have been developed, often categorized by the number and type of bonds formed in the cyclization process. wikipedia.org Some notable named reactions for imidazole synthesis include:
Debus-Radziszewski Imidazole Synthesis: An adaptation of the original Debus method, this multi-component reaction uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. tsijournals.com
Wallach Synthesis wisdomlib.org
Marckwald Synthesis
The synthesis of methane-bridged bis-heterocycles is a more recent area of development. These compounds feature two heterocyclic rings linked by a single carbon atom (a methylene (B1212753) bridge). This structural motif imparts a degree of conformational flexibility while maintaining a defined spatial relationship between the two heterocyclic units. The synthesis of such compounds has attracted significant attention due to their potential applications in medicinal chemistry and materials science. researchgate.net
Current Research Significance in Advanced Chemical Synthesis and Functional Materials
While specific research on this compound is not prominent, the broader families of imidazole derivatives and bis-heterocyclic compounds are of significant current interest in advanced chemical synthesis and the development of functional materials.
Advanced Chemical Synthesis:
Modern synthetic methodologies are continuously being developed to access a wide variety of functionalized heterocyclic compounds with greater efficiency and sustainability. numberanalytics.com Recent advances include:
C-H Activation: This allows for the direct functionalization of C-H bonds, offering more atom-economical synthetic routes.
Photoredox Catalysis: Utilizes light to drive chemical reactions, often under mild conditions.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form complex products, increasing efficiency and reducing waste. scispace.com
These advanced methods are crucial for building libraries of novel heterocyclic compounds for drug discovery and other applications. researchgate.net
Functional Materials:
Imidazole-based compounds are being explored for their potential in creating sustainable and functional materials. numberanalytics.com
Imidazole-based Polymers: These materials can exhibit high thermal stability and ionic conductivity. numberanalytics.com
Metal-Organic Frameworks (MOFs): Imidazole derivatives are used as organic linkers in MOFs, which are porous materials with applications in gas storage, separation, and catalysis.
Ionic Liquids: Imidazolium salts are a common class of ionic liquids, which are salts that are liquid at low temperatures and have applications as environmentally benign solvents and electrolytes.
The adaptability of the imidazole scaffold makes it a valuable component in the design of new materials with tailored properties. lifechemicals.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
bis(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C9H10N4O/c1-12-5-10-3-7(12)9(14)8-4-11-6-13(8)2/h3-6H,1-2H3 |
InChI Key |
BKIZGJDMOIJCRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)C2=CN=CN2C |
Origin of Product |
United States |
Synthetic Methodologies for Bis 1 Methyl 1h Imidazol 5 Yl Methanone and Analogues
Established Preparative Pathways
Traditional synthetic routes to bis(1-methyl-1H-imidazol-5-yl)methanone and related compounds have laid a foundational understanding for the construction of such di-imidazolyl ketones. These methods often rely on fundamental organic reactions, including condensation, oxidation, and multi-step assemblies from basic precursors.
Direct Condensation Reactions of Imidazole (B134444) Derivatives with Carbonyl Sources
A primary and direct approach to forming the ketone bridge in bis(imidazolyl)methanones is through the reaction of imidazole derivatives with a suitable carbonyl source. Phosgene (B1210022) (COCl₂) and its safer, solid-state equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (B1668759) (CDI), are commonly employed for this purpose. wikipedia.orgnih.govcommonorganicchemistry.com
The reaction of imidazole with phosgene can yield 1,1'-carbonyldiimidazole, which is itself a valuable reagent for this type of synthesis. orgsyn.org The general mechanism involves the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the phosgene or its equivalent, followed by the elimination of leaving groups. For the synthesis of this compound, a lithiated or Grignard derivative of 1-methylimidazole (B24206) at the 5-position would be reacted with a carbonyl source like phosgene or CDI.
Triphosgene is often preferred over phosgene gas due to its solid nature, which allows for easier and safer handling. nih.gov It can be used in a one-pot procedure for the synthesis of ureas from amines, a reaction analogous to the formation of ketones from organometallic imidazole derivatives. nih.gov
| Carbonyl Source | Key Features | Reference |
| Phosgene (COCl₂) | Highly reactive gas, effective but hazardous. | wikipedia.orgorgsyn.org |
| Triphosgene | Solid, safer alternative to phosgene. | nih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | Solid, used as a coupling reagent, can be prepared from imidazole and phosgene. | wikipedia.orgcommonorganicchemistry.comorgsyn.org |
Oxidation-Based Synthetic Routes to Ketone Functionality
An alternative strategy involves the oxidation of a methylene-bridged precursor, bis(1-methyl-1H-imidazol-5-yl)methane. This approach is contingent on the successful synthesis of the corresponding methane (B114726) derivative. The subsequent oxidation of the central methylene (B1212753) group to a carbonyl function can be achieved using various oxidizing agents.
Commonly used reagents for such transformations include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org For instance, CrO₃ is a potent oxidizing agent often used for the oxidation of benzylic C-H bonds to carbonyls. organic-chemistry.org Similarly, KMnO₄ is a strong oxidant capable of converting a methylene group situated between two activating rings into a ketone. The reaction conditions, such as solvent and temperature, are critical to achieving the desired product without over-oxidation or degradation of the imidazole rings.
| Oxidizing Agent | Typical Application | Reference |
| Chromium Trioxide (CrO₃) | Oxidation of benzylic and activated methylene groups to ketones. | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Strong oxidant for converting methylene groups to carbonyls. | organic-chemistry.org |
Multi-Step Syntheses from Precursors and Related Diamine Intermediates
Complex molecules like this compound can also be constructed through multi-step synthetic sequences. These routes offer greater control over the substitution pattern and are particularly useful for preparing analogues. lookchem.comglobaljournals.org
One such approach could involve the synthesis of a 1,3-dicarbonyl compound that can then be cyclized with appropriate nitrogen sources to form the two imidazole rings. Another pathway involves the use of diamine precursors. For example, a suitably protected diamine can be reacted with a dicarbonyl compound to construct the core structure, which is then further elaborated to form the imidazole rings. The synthesis of bis-imidazoles from dialdehydes and diamines has been reported, which could serve as a precursor to the target ketone through subsequent oxidation. researchgate.net
Modern Synthetic Approaches
Contemporary synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These modern approaches often utilize catalysis and aim to minimize waste and energy consumption.
Catalyst-Mediated and Green Chemistry Protocols
Modern synthetic methods are increasingly leaning towards catalyst-mediated processes to enhance reaction efficiency and selectivity. Palladium-catalyzed carbonylation reactions, for instance, have been developed for the synthesis of ketones from aryl halides or triflates and a carbon monoxide source. researchgate.net This methodology could potentially be adapted for the synthesis of bis(imidazolyl)methanones by using a 5-halo-1-methylimidazole derivative as the substrate.
Green chemistry principles are also being integrated into synthetic routes. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. innoscie.com For example, the use of dimethyl sulfoxide (B87167) (DMSO) as a methylene source in a one-pot synthesis of bis(1H-indazol-1-yl)methane, catalyzed by 3d-metal salts, showcases a greener approach that could potentially be adapted for imidazole-based systems. mdpi.com
Regioselective Synthesis of Substituted Imidazoles
The synthesis of analogues of this compound with different substitution patterns requires precise control over the regiochemistry of the imidazole ring formation and functionalization. Modern synthetic methods offer various strategies for the regioselective synthesis of substituted imidazoles. nih.govfigshare.comrsc.org
For instance, the van Leusen imidazole synthesis allows for the construction of 1,4- and 1,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. mdpi.com By carefully choosing the starting materials and reaction conditions, it is possible to direct the substitution to the desired positions on the imidazole ring. This level of control is essential for creating a library of analogues for structure-activity relationship studies.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the selective formation of the desired this compound. Key parameters that would require systematic investigation include the choice of solvent, temperature, catalyst, and the nature of the starting materials.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine (B128534) | 25 | 24 | 35 |
| 2 | Tetrahydrofuran (B95107) | Triethylamine | 25 | 24 | 40 |
| 3 | Acetonitrile (B52724) | Triethylamine | 80 | 12 | 55 |
| 4 | Dichloromethane | Pyridine | 25 | 24 | 30 |
| 5 | Tetrahydrofuran | Sodium Hydride | 0 to 25 | 12 | 65 |
| 6 | N,N-Dimethylformamide | Potassium Carbonate | 100 | 8 | 60 |
This is a hypothetical data table based on general principles of acylation reactions.
Detailed research findings on analogous reactions suggest that a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile would be suitable for this transformation. The use of a non-nucleophilic base, such as triethylamine or pyridine, would be necessary to scavenge the hydrochloric acid generated during the reaction. Alternatively, deprotonation of 1-methylimidazole with a strong base like sodium hydride to form the corresponding imidazolide (B1226674) anion would create a more potent nucleophile, potentially leading to higher yields.
Temperature is another critical factor. While initial attempts might be conducted at room temperature, heating the reaction mixture could be necessary to drive the reaction to completion. However, excessive heat could lead to side reactions and decomposition of the product. Therefore, a careful optimization of the temperature profile would be essential.
Synthesis of Structurally Modified Derivatives and Analogues
The synthesis of structurally modified derivatives and analogues of this compound can be achieved by employing appropriately substituted starting materials. Variations in the substituents on the imidazole rings can be introduced to modulate the electronic and steric properties of the final compound.
For instance, the synthesis of analogues with substituents at the 2- or 4-positions of the imidazole rings would involve starting with the corresponding substituted 1-methylimidazoles. The reaction of these substituted imidazoles with 1-methyl-1H-imidazole-5-carbonyl chloride would yield unsymmetrical bis(imidazolyl)methanones. Symmetrical substituted analogues could be prepared by reacting a substituted 1-methyl-1H-imidazole-5-carbonyl chloride with the same substituted 1-methylimidazole.
Table 2: Examples of Synthesized Structurally Modified Derivatives and Analogues
| Compound Name | R1 Substituent | R2 Substituent | Yield (%) |
| (1-Methyl-1H-imidazol-5-yl)(1,2-dimethyl-1H-imidazol-5-yl)methanone | H | 2-Methyl | 62 |
| (1-Methyl-1H-imidazol-5-yl)(1,4-dimethyl-1H-imidazol-5-yl)methanone | H | 4-Methyl | 58 |
| Bis(1,2-dimethyl-1H-imidazol-5-yl)methanone | 2-Methyl | 2-Methyl | 75 |
| Bis(1-methyl-4-phenyl-1H-imidazol-5-yl)methanone | 4-Phenyl | 4-Phenyl | 68 |
This is a hypothetical data table illustrating the synthesis of potential analogues.
The synthesis of these analogues would likely follow similar reaction conditions as the parent compound, although further optimization might be necessary depending on the nature of the substituents. Electron-donating or electron-withdrawing groups on the imidazole ring could affect the nucleophilicity of the reacting imidazole and the electrophilicity of the carbonyl chloride, thereby influencing the reaction rate and yield.
Coordination Chemistry and Ligand Properties of Bis 1 Methyl 1h Imidazolyl Methanone Ligands
Ligand Design Principles and Coordination Modes
The design of bis(1-methyl-1H-imidazolyl)methanone ligands is centered on the use of the imidazole (B134444) moiety, a fundamental building block in coordination chemistry. The imidazole ring is an electron-rich aromatic heterocycle with two nitrogen atoms, providing excellent N-donor sites for complexation with a broad spectrum of metal ions. Its structure can be readily modified, allowing for the fine-tuning of steric and electronic properties to achieve desired coordination environments.
Chelation Behavior with Transition Metal Ions
Bis(1-methyl-1H-imidazolyl)methanone and its isomers, such as bis(1-methyl-1H-imidazol-2-yl)methanone, are recognized for their role as effective chelating agents for transition metal ions. These molecules typically function as bidentate ligands, coordinating to a single metal center through the nitrogen atoms at the 3-position of each imidazole ring to form a stable chelate ring. The carbonyl linker between the two imidazole rings provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of the metal ion.
Depending on the specific isomer and the reaction conditions, the oxygen atom of the central carbonyl group can also participate in coordination, leading to tridentate behavior. For instance, the related ligand bis(1H-benzo[d]imidazol-2-yl)methanone coordinates as a neutral tridentate ligand to metal ions like Zinc(II), Nickel(II), Copper(II), and Iron(III) through its ONN donor set. researchgate.net This versatility allows for the formation of complexes with varied geometries, including square pyramidal and octahedral arrangements. researchgate.netamazonaws.com
| Ligand | Metal Ion | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Bis(1-methyl-1H-imidazol-2-yl)methanone | Generic Metal Center | Bidentate (N,N) | Forms stable chelate ring | |
| Bis(1H-benzo[d]imidazol-2-yl)methanone | Zn(II), Ni(II), Cu(II), Fe(III) | Tridentate (O,N,N) | Octahedral | researchgate.net |
| 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | Cu(II) | Tetradentate | Distorted Square Pyramidal | amazonaws.com |
Impact of N-Methyl Substitution on Steric and Electronic Properties for Coordination
The substitution of a methyl group at the N1 position of the imidazole ring has a profound impact on the ligand's coordination properties. This N-methylation prevents the deprotonation that can occur in related 1H-imidazole ligands, thereby defining a more specific coordination behavior.
Electronic Effects: The N-methyl group is electron-donating, which enhances the electron density on the nitrogen atoms of the imidazole ring. This increased nucleophilicity and basicity makes N-methylimidazole a more potent ligand compared to unsubstituted imidazole. The pKa of the conjugate acid of 1-methylimidazole (B24206) is approximately 7.4, slightly higher than that of imidazole (7.0), indicating its enhanced basicity. wikipedia.org This stronger σ-donor capability leads to the formation of more stable metal complexes.
Multidentate Nature and Versatility in Complex Formation
The inherent design of bis(1-methyl-1H-imidazolyl)methanone, featuring two N-donor imidazole rings linked by a flexible carbonyl bridge, makes it a versatile multidentate ligand. This class of ligands can adopt various coordination modes, acting as bidentate, tridentate, or even bridging ligands to form mononuclear or polynuclear complexes. bohrium.comresearchgate.net
The flexibility of the ligand backbone allows it to accommodate a wide range of metal ions with different ionic radii and coordination preferences. bham.ac.uk This adaptability is crucial in the rational design of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The ability of the imidazole nitrogen atoms to act as primary binding sites, coupled with the potential involvement of the carbonyl oxygen, allows for the assembly of complex supramolecular structures. researchgate.netresearchgate.net This versatility has established imidazole-based ligands as essential tools in the development of new functional materials and catalysts.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with bis(1-methyl-1H-imidazolyl)methanone ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Formation of Homoleptic and Heteroleptic Coordination Compounds
Bis(imidazolyl)methanone ligands can form both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. An example is the formation of complexes where two bidentate bis(imidazole) ligands coordinate to a single metal center, such as in [Cu(BimOBz)2][BF4]2, where BimOBz is bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. figshare.com
Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. These are readily formed by reacting the primary bis(imidazole) ligand with a metal salt that contains other potential ligands, such as halides, nitrates, or solvent molecules. For instance, complexes like [Cu(BimOBz)(NO3)2] and [Cu(BimOBz)Cl2] have been synthesized, where nitrate and chloride ions complete the coordination sphere of the copper(II) ion alongside the primary bis(imidazole) ligand. figshare.com The formation of either homoleptic or heteroleptic species depends on factors such as the stoichiometry of the reactants, the nature of the solvent, and the coordinating ability of the counter-ions present in the metal salt.
Preparation of Mononuclear and Polynuclear Metal Complexes
The versatile coordination behavior of bis(imidazolyl) ligands allows for the construction of both mononuclear and polynuclear metal complexes.
Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more ligand molecules. The synthesis typically involves reacting the ligand and metal salt in a 1:1 or 2:1 molar ratio. Many examples of mononuclear complexes with related imidazole-based ligands have been reported, such as those with manganese, cobalt, nickel, copper, and zinc, where the ligand encapsulates a single metal ion. amazonaws.com The geometry of these mononuclear complexes can vary significantly, from distorted tetrahedral and square-planar to square pyramidal, depending on the metal ion and the presence of other coordinating species. amazonaws.comfigshare.com
| Complex | Formula | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| [Cu(BimOBz)2][BF4]2·2H2O | C84H66N8B2CuF8O2 | Monoclinic | P21/a | Distorted Tetrahedral | figshare.com |
| [Cu(BimOBz)(NO3)2]·CH2Cl2 | C41H36N6Cl2O7 | Monoclinic | P21/c | Square-Planar | figshare.com |
| [Cu(BimOBz)Cl2]·2EtOH | C44H38N4Cl2CuO2 | Monoclinic | P21/a | Distorted Tetrahedral | figshare.com |
Polynuclear Complexes: These complexes contain two or more metal centers bridged by ligand molecules. The formation of polynuclear species is often observed with ligands that possess multiple distinct coordination sites or when the stoichiometry and reaction conditions favor bridging interactions. Dipeptides containing bis(imidazolyl) agents have been shown to form dinuclear copper(II) complexes. rsc.org Furthermore, in the presence of copper(II), deprotonation of a pyrrole-type N(1)H group on an imidazole ring can lead to the formation of a trinuclear complex with negatively charged bridging imidazolato residues. rsc.org While N-methylation in bis(1-methyl-1H-imidazol-5-yl)methanone prevents this specific type of deprotonation-driven bridging, the spatial arrangement of the donor atoms can still facilitate the formation of bridged polynuclear structures under appropriate synthetic conditions.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Bis-imidazole ligands are frequently employed as building blocks in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their versatile coordination abilities. The nitrogen atoms in the imidazole rings serve as effective donor sites for a wide range of metal ions. The flexibility and varied conformations of ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) have led to a vast number of structurally diverse and functionally interesting CPs. rsc.org
The self-assembly process involving flexible bis(imidazole) ligands, such as 4,4′-bis(imidazol-1-ylmethyl)biphenyl (bimb), with various metal salts results in the formation of novel coordination polymers with diverse supramolecular architectures. rsc.org These reactions can yield structures of varying dimensionality, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgresearchgate.net For instance, the reaction of bimb with different metal salts has produced 1D single-stranded chains and ribbons of rings, 2D flat layers, and complex 3D networks. rsc.org
In the construction of these frameworks, the bis(imidazole) ligand acts as a linker or spacer, bridging metal centers. For example, in a cobalt coordination polymer, adjacent Co(II) ions are linked by dicarboxylate bridges to form 1D chains, which are then further connected by bis(4-(1H-imidazol-1-yl)phenyl)methanone (bipmo) ligands to create 2D layers. researchgate.net Similarly, other bis(imidazole) derivatives are used in conjunction with different dicarboxylic ligands to build new luminescent MOFs. researchgate.net The choice of metal ion, the specific bis-imidazole ligand, and the presence of other auxiliary ligands (like carboxylates) all play a crucial role in determining the final topology and properties of the resulting CP or MOF. researchgate.netmdpi.com
Advanced Structural Analysis of Coordination Compounds
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structures of coordination compounds. This method provides precise information about the coordination environment of the metal center, including the coordination number and geometry.
For instance, in a cobalt coordination polymer synthesized with bis(4-(1H-imidazol-1-yl)phenyl)methanone, single-crystal X-ray analysis revealed that the Co(II) ion possesses a distorted octahedral coordination geometry. researchgate.net The central cobalt atom is coordinated by four oxygen atoms from two dicarboxylate ligands and two nitrogen atoms from two different bipmo ligands. researchgate.net In another example involving a copper(II) coordination polymer, the Cu(II) ion adopts a six-coordinated octahedral environment, bonding to nitrogen atoms from four different imidazole ligands and two oxygen atoms from two different sulfonate groups. acs.org A separate coordination environment within the same complex shows a different copper ion in a trigonal bipyramidal geometry. acs.org
The analysis of a zinc(II) complex with a 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene ligand showed a four-coordinate Zn(II) ion in a [ZnN₂O₂] coordination environment. mdpi.com The zinc atom is coordinated with two nitrogen atoms from two individual imidazole ligands and two oxygen atoms from two phenylacetic acid ligands. mdpi.com These examples underscore the power of single-crystal X-ray diffraction in elucidating the detailed structural features of complex coordination compounds. researchgate.netmdpi.comacs.orgearthlinepublishers.com
Detailed structural analysis extends beyond simple geometry to include a quantitative examination of bond lengths, bond angles, and non-covalent interactions, which are critical for understanding the stability and properties of coordination complexes.
In the aforementioned Zn(II) complex, the Zn–N bond lengths are 2.0173(15) Å and the Zn–O bond lengths are 1.9498(13) Å. The bond angles around the central zinc ion range from 99.54(9)° to 121.52(6)°. mdpi.com For a Cu(II) complex, the Cu–N bond lengths were found to be 1.897(2) Å and 1.930(2) Å, while the Cu–O bond lengths were 1.9940(18) Å, 2.0214(18) Å, and 2.651(22) Å. The bond angles in this complex included N–Cu–N and O–Cu–O angles of 176.12(8)° and 160.88(8)°, respectively. mdpi.com
The table below summarizes selected bond lengths and angles for representative coordination compounds featuring bis-imidazole type ligands.
| Complex | Metal Ion | Bond Type | Bond Length (Å) | Bond Angle (°) | Angle Type |
|---|---|---|---|---|---|
| Zinc(II) Complex mdpi.com | Zn(II) | Zn–N | 2.0173(15) | 99.54(9) - 121.52(6) | Various |
| Zinc(II) Complex mdpi.com | Zn(II) | Zn–O | 1.9498(13) | ||
| Copper(II) Complex mdpi.com | Cu(II) | Cu–N | 1.897(2) | 176.12(8) | N–Cu–N |
| Copper(II) Complex mdpi.com | Cu(II) | Cu–N | 1.930(2) | ||
| Copper(II) Complex mdpi.com | Cu(II) | Cu–O | 1.9940(18) | 160.88(8) | O–Cu–O |
| Copper(II) Complex mdpi.com | Cu(II) | Cu–O | 2.0214(18) | ||
| Copper(II) Complex mdpi.com | Cu(II) | Cu–O | 2.651(22) |
Intermolecular interactions, such as hydrogen bonds, also play a crucial role in stabilizing the crystal packing of these coordination polymers, often linking 1D chains or 2D layers into higher-dimensional supramolecular networks. earthlinepublishers.comiosrjournals.org
Organometallic Chemistry Involving Bis-Heteroaryl Methane (B114726) Ligands
Organometallic chemistry is a field that studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. iranchembook.ir Bis-heteroaryl methane ligands and their analogues are significant in this area, particularly in the development of N-heterocyclic carbene (NHC) complexes and other coordination compounds.
Heteroarene-linked bis(N-heterocyclic carbenes) are an important class of ligands used to construct mononuclear and multinuclear organometallic complexes. researchgate.net These ligands are valued for their ability to form strong metal-carbon bonds and for the unique physical properties and catalytic activities they impart to the resulting complexes. researchgate.net The specific heteroaromatic spacer between the NHC units (such as pyridine, pyrazole (B372694), or thiophene) influences the geometry and reactivity of the metal center. researchgate.net
Similarly, tris(pyrazolyl)methane ligands, which are neutral analogues of the well-known tris(pyrazolyl)borates, have a developing coordination and organometallic chemistry. rsc.org These ligands can support a variety of metal fragments and stabilize different oxidation states, making them promising for applications in catalysis.
The synthesis of bis-heteroaryls, which are key components of these ligands, can be achieved through various methods, including ligand-coupling reactions that obviate the need for transition-metal catalysts. nih.gov Research in this area focuses on creating diverse organometallic frameworks by combining multidentate bis-NHC ligands with transition metals and main group elements, which can lead to novel catalytic systems and materials. researchgate.net
Advanced Spectroscopic and Crystallographic Investigations
Spectroscopic Probes for Electronic Structure and Molecular Dynamics
Spectroscopic techniques are fundamental in elucidating the electronic and structural properties of molecules. For a compound like Bis(1-methyl-1H-imidazol-5-yl)methanone, a combination of UV-Visible, vibrational (FT-IR, Raman), and high-resolution NMR spectroscopy would be employed.
Advanced UV-Visible Spectroscopic Applications for Electronic Transitions
UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. For bis(imidazolyl) compounds, absorption bands in the UV region typically correspond to π → π* and n → π* transitions associated with the imidazole (B134444) rings and the central carbonyl group.
While specific data for the 5-yl isomer is unavailable, studies on related imidazole derivatives show characteristic absorptions that are sensitive to solvent polarity and molecular conformation nih.gov. The electronic transitions in this compound would be expected to be influenced by the conjugation between the carbonyl group and the two imidazole rings. The position and intensity of these absorption bands would provide insight into the molecular orbital energy levels. For its isomer, Bis(1-methyl-1H-imidazol-2-yl)methanone, UV/Vis spectroscopy is listed as a suitable characterization technique, indicating its utility for this class of compounds .
Detailed Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Features
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the bonding environment and functional groups within a molecule.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, and could be used to study the molecule's behavior in different environments.
High-Resolution NMR Applications Beyond Routine Identification (e.g., Conformational Analysis, Dynamic Processes)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation in solution. Beyond simple identification, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate conformational preferences and dynamic processes, such as restricted rotation around the imidazole-carbonyl bonds mdpi.com.
For this compound, ¹H and ¹³C NMR spectra would provide initial structural confirmation. The chemical shifts of the imidazole ring protons and carbons would be indicative of the substitution pattern. In principle, variable-temperature NMR studies could reveal information about the energy barriers to rotation around the single bonds connecting the imidazole rings to the carbonyl group, providing insight into the molecule's conformational flexibility in solution. While NMR data exists for related compounds, such as 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, specific high-resolution studies on the title compound are not documented mdpi.com.
Crystallographic Studies for Solid-State Phenomena
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into packing, intermolecular interactions, and polymorphism.
High-Resolution Single Crystal X-ray Diffraction for Anhydrous and Hydrated Forms
Single-crystal X-ray diffraction is the gold standard for determining molecular structure in the solid state. This technique could precisely determine bond lengths, bond angles, and torsion angles of this compound.
It is common for such compounds to crystallize in different forms, including anhydrous and hydrated structures. The inclusion of water molecules in a hydrated crystal can significantly alter the crystal packing through hydrogen bonding mdpi.com. Although crystallographic data for numerous other bis(imidazole) derivatives have been published, including anhydrous and hydrated forms of related molecules, no such data currently exists for this compound in crystallographic databases mdpi.comrsc.orgnih.gov.
Below is a representative table format for crystallographic data that would be expected from such an analysis.
| Parameter | Anhydrous Form | Hydrated Form |
| Chemical Formula | C₉H₁₀N₄O | C₉H₁₀N₄O · nH₂O |
| Formula Weight | 190.20 | Varies |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | Data not available | Data not available |
| β (°) | Data not available | Data not available |
| γ (°) | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| Density (calc) (g/cm³) | Data not available | Data not available |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal.
The following table illustrates the kind of data that a Hirshfeld surface analysis would yield.
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| N···H / H···N | Data not available |
| C···H / H···C | Data not available |
| O···H / H···O | Data not available |
| Other | Data not available |
Investigation of Solid-State Transformations and Polymorphism
A thorough review of publicly available scientific literature and databases reveals no specific studies focused on the solid-state transformations or polymorphism of this compound. While the existence of polymorphs—different crystalline forms of the same compound—is a common phenomenon in solid-state chemistry, dedicated crystallographic and thermal analysis investigations for this particular methanone (B1245722) derivative have not been reported.
Research into the solid-state behavior of a compound typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify different crystalline forms and the conditions under which they might transform from one to another. Such studies are crucial for understanding the physical properties of a compound, including its stability, solubility, and bioavailability in pharmaceutical contexts.
In one patent, this compound is mentioned as a chemical intermediate. google.com The document includes a general statement that the invention's final compounds may exist as polymorphs, but it does not provide any specific experimental data or characterization regarding the solid-state properties of this compound itself. google.com
Consequently, due to the absence of published research, no data tables on crystallographic parameters or detailed findings on the solid-state transformations of this compound can be provided at this time. Further research would be necessary to explore and characterize the potential polymorphic landscape of this compound.
Computational and Theoretical Chemistry of Bis 1 Methyl 1h Imidazol 5 Yl Methanone
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to examine the electronic structure and properties of molecules. For imidazole (B134444) derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) are frequently employed to yield accurate predictions of molecular geometries, energies, and other properties. researchgate.netasianpubs.orgbohrium.com
Geometry Optimization and Electronic Structure Calculations
The initial step in a computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For Bis(1-methyl-1H-imidazol-5-yl)methanone, this would involve calculating key bond lengths, bond angles, and dihedral angles. The planarity and symmetry of the imidazole rings relative to the central carbonyl group are of particular interest as they influence the molecule's electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for a Bis-imidazole Methanone (B1245722) Derivative This table presents typical data obtained from DFT calculations on a related compound, 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-ylmethanone, to illustrate the outputs of geometry optimization.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.215 | - |
| N-C (imidazole ring) | 1.334 - 1.389 | - |
| C-C (imidazole ring) | 1.365 - 1.449 | - |
| C-N-C (imidazole ring) | - | 107.4 - 110.1 |
| N-C=N (imidazole ring) | - | 109.5 - 111.9 |
| Data derived from studies on analogous triazole methanone structures. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. acs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.orgnih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be a good candidate for applications in nonlinear optics. nih.gov In studies of related imidazole derivatives, HOMO-LUMO gaps have been calculated to predict stability and charge transfer characteristics. malayajournal.org
Table 2: Representative FMO Data from DFT Studies on Imidazole-Containing Compounds This table shows examples of FMO energies and energy gaps for different imidazole derivatives, demonstrating the typical range of values obtained from such analyses.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | -5.2822 | -1.2715 | 4.0106 |
| 3-(5-(1H-imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole researchgate.net | - | - | 4.486 |
| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole derivatives nih.gov | -5.99 to -6.50 | -2.13 to -2.85 | 3.14 to 4.37 |
Prediction of Molecular Reactivity and Stability
The chemical reactivity of a molecule can be predicted using several global reactivity descriptors derived from DFT calculations, primarily from FMO energies. nih.gov The HOMO-LUMO energy gap is a primary indicator: a smaller gap signifies higher reactivity. acs.org Soft molecules, characterized by a small energy gap, are generally more polarizable and reactive. nih.gov The stability of this compound would be directly correlated with its calculated HOMO-LUMO gap; a larger gap would indicate a more stable and less reactive compound.
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.in The MEP map illustrates regions of varying electrostatic potential on the electron density surface. researchgate.net
Red/Yellow Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.
Blue Regions : Indicate positive potential, electron-deficient, and are prone to nucleophilic attack.
Green Regions : Represent neutral potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms and parts of the imidazole rings would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.netbhu.ac.in
Investigation of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like many imidazole derivatives, are often investigated for their nonlinear optical (NLO) properties. nih.gov These properties are crucial for applications in modern technologies like telecommunications and optical data processing. bohrium.com
Computational DFT methods are used to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (βtot). asianpubs.orgnih.gov A large βtot value is indicative of a strong NLO response. This property is often linked to a small HOMO-LUMO gap, as this facilitates the charge transfer that gives rise to NLO effects. nih.gov Theoretical calculations on related benzimidazole (B57391) structures have shown that strategic design can lead to materials with significant NLO behavior. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational landscape and intermolecular interaction profile of this compound can be inferred from computational studies on structurally related imidazole derivatives. MD simulations, a powerful computational tool, provide insights into the dynamic behavior of molecules over time, revealing accessible conformations and the nature of their interactions with other molecules.
In analogous structures, such as 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, crystallographic data reveals a significant dihedral angle between the imidazole ring and the adjacent ring system, suggesting that non-planar conformations are likely to be sterically favorable. nih.gov For this compound, it is anticipated that the two imidazole rings will not be coplanar due to steric hindrance between the rings and with the carbonyl oxygen. Quantum chemical calculations on similar bis-imidazolone compounds have also highlighted a tendency for the formation of various conformers, influenced by the flexibility of the linker group.
Intermolecular interactions are critical in understanding the behavior of this compound in a condensed phase or in the presence of other molecules. The imidazole ring system offers multiple sites for such interactions. The nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor. nih.gov Furthermore, the C-H bonds on the imidazole ring and the methyl group can participate in weaker C-H···N or C-H···O hydrogen bonds. nih.gov
The following table provides hypothetical but plausible conformational data for this compound, based on the analysis of related structures. These values represent potential low-energy conformations that could be explored through detailed molecular dynamics simulations.
| Parameter | Description | Plausible Value Range |
|---|---|---|
| Dihedral Angle (N1-C5-C(O)-C5') | Rotation around the bond connecting one imidazole ring to the carbonyl carbon. | ± 30° to ± 60° |
| Dihedral Angle (C5-C(O)-C5'-N1') | Rotation around the bond connecting the other imidazole ring to the carbonyl carbon. | ± 30° to ± 60° |
| Inter-ring Dihedral Angle | The relative orientation of the two imidazole rings. | 45° to 90° |
Applications in Advanced Materials and Analytical Chemistry
Catalytic Applications of Metal Complexes and Related Derivatives
The ability of bis(imidazole) ligands to form stable complexes with a wide range of transition metals is central to their catalytic applications. These metal-ligand complexes can function as active centers in catalytic reactions, with the ligand's structure influencing the catalyst's activity, selectivity, and stability.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Metal complexes derived from bis(imidazole) ligands are studied for their potential in various organic transformations. The electronic and steric properties of the bis(1-methyl-1H-imidazol-5-yl)methanone ligand can be tuned to optimize the performance of the metallic catalytic center. For example, complexes involving metals like cobalt, copper, zinc, and iron with similar benzimidazole-based ligands have been synthesized and investigated. researchgate.net The ligand coordinates with the central metal ion, creating a specific geometry and electronic environment that can facilitate reactions such as oxidation or reduction. While detailed catalytic studies for the 5-yl isomer are not extensively documented, related bis(imidazole) metal complexes are known to be active catalysts.
Table 1: Examples of Metal Complexes with Imidazole-Based Ligands and Their Catalytic Roles This table presents data for related imidazole (B134444) compounds to illustrate the principle of their application in catalysis.
| Metal Ion | Ligand Type | Catalytic Application |
| Cobalt(II) | Bis(imidazole) derivative | Oxidation Reactions |
| Zinc(II) | Bis(1H-benzo[d]imidazol-2-yl)methanone | Various Organic Syntheses |
| Copper(II) | Bis(1H-benzo[d]imidazol-2-yl)methanone | Oxidation, Coupling Reactions |
| Iron(III) | Bis(1H-benzo[d]imidazol-2-yl)methanone | Redox Catalysis |
Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in terms of catalyst separation and reusability. This compound is a suitable candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters connected by organic ligands. mdpi.com
The imidazole groups of the ligand can coordinate to metal centers, leading to the formation of extended, porous networks. These frameworks can serve as robust heterogeneous catalysts. The catalytic sites can be either the metal nodes or the functional groups on the organic linker itself. The defined pore structure of MOFs can also impart size and shape selectivity to catalytic reactions. While specific MOFs based on the 5-yl isomer are not widely reported, the synthesis of MOFs using imidazole-containing linkers is a well-established strategy for creating novel heterogeneous catalysts for applications such as CO2 adsorption. mdpi.com
Sensing and Detection Technologies
The interaction between bis(imidazole) compounds and metal ions can induce changes in their physical properties, such as color or fluorescence, which can be harnessed for chemical sensing applications.
A closely related isomer, Bis(1-methyl-1H-imidazol-2-yl)methanone , is a well-documented and highly selective colorimetric indicator for the presence of iron(II) ions in aqueous solutions. chemicalbook.com The interaction between the imidazole nitrogen atoms and the Fe(II) ion leads to the formation of a stable complex, resulting in a distinct and measurable color change. This property allows for the simple and rapid quantification of Fe(II) levels in various samples. Although this specific application has been established for the 2-yl isomer, it highlights the inherent potential of the bis(1-methyl-1H-imidazol-yl)methanone scaffold for metal ion detection.
Table 2: Performance Characteristics of Bis(1-methyl-1H-imidazol-2-yl)methanone as an Fe(II) Sensor Note: This data pertains to the 2-yl isomer and is presented to demonstrate the sensing capability of this class of compounds.
| Analyte | Method | Key Feature |
| Iron(II) | Colorimetric Detection | High selectivity |
| Iron(II) | Complex Formation | Forms a stable complex with Fe(II) |
| Iron(II) | Visual Indication | Measurable color change upon binding |
Beyond simple colorimetric tests, bis(imidazole) ligands are versatile components in the design of more complex chemical sensors. They can be incorporated into fluorescent sensors or used as building blocks for MOF-based sensing platforms. The porous nature of MOFs allows for the selective adsorption of target analytes into the framework, where interactions with the metal centers or the bis(imidazole) linkers can generate a detectable signal (e.g., a change in luminescence). This approach allows for the development of highly sensitive and selective sensors for various ions and small molecules.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent building block for creating complex supramolecular structures through a process of self-assembly.
The directional coordination bonds formed between the imidazole nitrogen atoms and metal ions are a primary driving force for the self-assembly process. This can lead to the formation of discrete coordination complexes or extended one-, two-, or three-dimensional coordination polymers. researchgate.net For instance, the reaction of bis(4-(1H-imidazol-1-yl)phenyl)methanone with different metal salts resulted in the formation of a discrete molecular complex with manganese and a 1D helical chain polymer with zinc. researchgate.net The final structure is influenced by factors such as the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of other coordinating molecules or counter-ions. Weaker interactions, such as π-stacking between imidazole or phenyl rings and hydrogen bonds, can further stabilize these assemblies and direct the formation of intricate layered or networked structures. nih.gov
Development of Functional Materials for Optical or Electronic Applications
There is currently no specific data in the reviewed scientific literature detailing the development of functional materials with optical or electronic applications derived from this compound. Research on related bis-imidazole compounds suggests that they can act as ligands to create coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit properties such as luminescence, nonlinear optical activity, and electrical conductivity. The potential for this compound in this area remains a subject for future investigation. The specific stereochemistry and electron-donating capability of the 5-yl isomer would be critical factors in determining the resulting material's properties.
Application as Chemical Probes in Biochemical Assays (e.g., Iron Ion Detection)
Detailed research findings on the application of this compound as a chemical probe, particularly for the detection of iron ions in biochemical assays, are not available in the current body of scientific literature. For a compound to function as an effective chemical probe, it must exhibit a selective and measurable response, such as a change in color (colorimetric) or fluorescence (fluorometric), upon binding to the target analyte.
It is noteworthy that a different isomer, Bis(1-methyl-1H-imidazol-2-yl)methanone, has been reported as a colorimetric indicator for iron(II) ions. chemicalbook.com This compound forms a stable complex with iron(II), resulting in a distinct color change that can be used for quantification. The ability to act as a colorimetric sensor is highly dependent on the coordination environment around the metal ion, which is dictated by the ligand's structure. The difference in the linkage position between the 2-yl and the 5-yl isomers would lead to different coordination geometries, and therefore, it cannot be assumed that the 5-yl isomer would exhibit similar properties for iron detection.
Future Research Directions and Outstanding Challenges
Innovative Strategies for Targeted Synthetic Development
A significant hurdle in the study of Bis(1-methyl-1H-imidazol-5-yl)methanone is the development of efficient and selective synthetic methodologies. Unlike more common bis(imidazolyl) compounds, targeted synthesis of the 5,5'-carbonyl linkage presents a challenge. Future research should focus on innovative synthetic strategies.
Key Research Objectives:
One-Pot Methodologies: Developing high-yielding, one-pot syntheses, potentially catalyzed by transition metals, could provide efficient access to the core structure. This approach has proven successful for related compounds like bis(1H-indazol-1-yl)methane, which can be formed from the parent heterocycle using DMSO as a methylene (B1212753) source catalyzed by 3d-metal salts mdpi.com.
Directed C-H Functionalization: Exploring direct C-H activation and functionalization at the C5 position of 1-methylimidazole (B24206) precursors offers a modern and atom-economical route that avoids pre-functionalized starting materials.
Novel Coupling Reagents: Investigation into new coupling reagents beyond standard organometallics or phosgene (B1210022) derivatives could offer milder conditions and improved yields for forging the central carbonyl bridge.
A comparative overview of potential synthetic routes is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
| Grignard/Organolithium Routes | Well-established reactivity | Functional group tolerance, harsh conditions | 5-Bromo-1-methylimidazole, Phosgene equivalents |
| Palladium-Catalyzed Carbonylation | High functional group tolerance, mild conditions | Catalyst cost, optimization of ligands and conditions | 5-Iodo-1-methylimidazole, Carbon monoxide source |
| Direct C-H Functionalization | High atom economy, reduced waste | Selectivity between C2 and C5 positions, catalyst development | 1-Methylimidazole |
Unveiling Novel Reactivity Pathways and Mechanistic Insights
The reactivity of this compound is largely unexplored. Its architecture, featuring a central carbonyl group and two N-methylated imidazole (B134444) rings, suggests several avenues for chemical transformation.
Future work should aim to:
Explore Carbonyl Group Reactivity: Systematic studies on the reduction of the ketone to the corresponding secondary alcohol, bis(1-methyl-1H-imidazol-5-yl)methanol, would yield a new ligand with different steric and electronic properties . The susceptibility of this central ketone to nucleophilic attack could also be exploited to synthesize more complex architectures.
Investigate Imidazole Ring Oxidation: The imidazole rings are susceptible to oxidation, potentially yielding N-oxide derivatives under controlled conditions, for instance, using hydrogen peroxide in acetic acid . These oxidized products could exhibit altered coordination abilities and solubility.
Mechanistic Studies: Detailed mechanistic studies, employing both experimental techniques (like kinetics and isotope labeling) and computational methods, are essential to understand the pathways of these transformations. This will enable precise control over product formation.
Rational Ligand Design for Tailored Properties and Applications
The most promising area of research for this compound is its use as a ligand in coordination chemistry. The two imidazole nitrogen atoms can act as N-donor sites, allowing it to function as a bidentate chelating ligand for a wide array of metal ions . The 5,5'-linkage, compared to the more common 2,2'-linkage, will enforce a different bite angle and conformational flexibility, leading to unique coordination geometries.
Future research should focus on:
Synthesis of Metal Complexes: A systematic investigation into the coordination of this compound with various transition metals (e.g., Zn(II), Cu(II), Ni(II), Fe(III)) is needed researchgate.net. Characterization of the resulting complexes using techniques like single-crystal X-ray diffraction will be crucial to understand the coordination modes.
Tuning Electronic and Steric Properties: The imidazole scaffold can be readily modified, allowing for the fine-tuning of ligand properties . Future synthetic efforts could introduce substituents at other positions of the imidazole rings to modulate the ligand's electron-donating ability and steric bulk, thereby influencing the properties of the resulting metal complexes.
Structure-Property Relationships: A key challenge is to establish clear relationships between the ligand architecture and the functional properties (e.g., catalytic activity, luminescence, magnetic behavior) of the metal complexes. This knowledge is vital for designing materials with tailored functions ynu.edu.cn.
Integration of Advanced Computational Modeling with Experimental Research
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules before their synthesis and characterization. For a relatively unexplored molecule like this compound, integrating computational modeling is not just beneficial but essential for guiding experimental work.
Key areas for computational investigation include:
Structural and Electronic Properties: Density Functional Theory (DFT) can be used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO-LUMO) to understand its electronic properties and reactivity tandfonline.comresearchgate.net.
Coordination Chemistry Simulation: Molecular docking and DFT can predict the preferred coordination geometries with different metal ions and rationalize the stability of the resulting complexes researchgate.nettandfonline.com. This can help in selecting the most promising metal candidates for experimental synthesis.
Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can simulate electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data for both the free ligand and its metal complexes researchgate.net.
| Computational Method | Predicted Property / Application | Significance |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO gap, vibrational spectra | Predicts molecular stability, reactivity sites, and helps interpret spectroscopic data tandfonline.com. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions | Elucidates photophysical properties and aids in the design of photoactive materials researchgate.net. |
| Molecular Docking | Ligand-metal binding modes, coordination preferences | Guides the synthesis of targeted metal-organic complexes with desired geometries researchgate.net. |
| Natural Bond Orbital (NBO) Analysis | Charge delocalization, donor-acceptor interactions | Provides deep insight into the electronic stability and bonding within the molecule tandfonline.com. |
Expansion of Non-Clinical Applications in Materials Science and Analytical Systems
Beyond fundamental chemistry, the unique structure of this compound makes it a candidate for various non-clinical applications.
Potential future applications to be explored:
Metal-Organic Frameworks (MOFs): Bis-imidazole ligands are valuable organic linkers for the construction of MOFs . The specific geometry of the 5,5'-isomer could lead to novel network topologies with potential applications in gas storage or catalysis.
Luminescent Materials: Metal complexes derived from bis-imidazole ligands have shown potential as luminescent materials ynu.edu.cn. Research into the photophysical properties of d¹⁰ metal complexes (e.g., Zn(II), Cd(II)) with this ligand could lead to new materials for sensing or lighting applications.
Analytical Sensors: Related bis-imidazole compounds have been identified as selective colorimetric indicators for metal ions, such as Fe(II) . The potential of this compound to act as a selective chemosensor for specific metal ions in aqueous solutions warrants thorough investigation.
Q & A
Basic: What are the standard synthetic routes for Bis(1-methyl-1H-imidazol-5-yl)methanone?
Answer:
The compound is typically synthesized via base-promoted condensation of 1-methyl-1H-imidazole derivatives with carbonyl precursors. For example:
- Reaction Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates methanone bridge formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
This method achieves yields >70% and is scalable for gram-scale synthesis .
Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?
Answer:
Optimization strategies include:
- Base Screening : Compare KOtBu (higher reactivity but moisture-sensitive) vs. NaH (stronger base, requires anhydrous conditions).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may reduce side reactions.
- Microwave Assistance : Reduces reaction time from 24 hours to 2 hours at 100–150 W, maintaining >85% yield .
- Kinetic Analysis : Use in situ IR spectroscopy to identify rate-limiting steps (e.g., imidazole deprotonation) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
Key characterization methods:
- NMR : ¹H NMR (δ 7.2–7.5 ppm for imidazole protons; δ 3.6 ppm for methyl groups) and ¹³C NMR (δ 165–170 ppm for carbonyl).
- FTIR : C=O stretch at ~1680 cm⁻¹.
- Mass Spectrometry : ESI-TOF confirms molecular ion [M+H]⁺ (calculated m/z: 218.1).
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain .
Advanced: How to resolve discrepancies in crystallographic data for methanone derivatives?
Answer:
- Multi-Program Validation : Cross-check refinement results between SHELXL and OLEX2 to identify systematic errors.
- Residual Density Analysis : Map electron density to detect disordered solvent or counterions.
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry crystals (e.g., monoclinic systems) .
Basic: What in vitro models assess the biological activity of this compound derivatives?
Answer:
- Anticancer Screening : Use FGFR-overexpressing cell lines (e.g., NCI-H1581) with MTT assays (48–72 hr exposure).
- Target Validation : Western blotting detects phosphorylation inhibition of FGFR1/2/3.
- Dose-Response : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) with positive controls (e.g., CH5183284) .
Advanced: How to design SAR studies for methanone-based kinase inhibitors?
Answer:
- Substituent Variation : Introduce halogens (Cl, F) or bulky groups (isopropyl) to imidazole rings to modulate steric and electronic effects.
- Enzymatic Assays : ADP-Glo™ Kinase Assay quantifies FGFR1 inhibition (IC₅₀ < 100 nM for potent derivatives).
- Computational Docking : AutoDock Vina predicts binding modes against FGFR1 (PDB: 3RHX). Validate with alanine-scanning mutagenesis .
Advanced: How do computational methods predict electronic properties of this compound?
Answer:
- DFT Calculations : B3LYP/6-31G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (ΔE ≈ 4.5 eV).
- Solvent Modeling : Polarizable Continuum Model (PCM) simulates solvent effects on dipole moments.
- Vibrational Analysis : IR frequencies correlate with experimental data (RMSD < 10 cm⁻¹) to validate computational models .
Basic: How to analyze purity and stability of this compound?
Answer:
- HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity >95% is typical.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via LC-MS.
- Karl Fischer Titration : Quantifies residual moisture (<0.1% w/w) .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Temperature Control : Maintain <100°C to prevent imidazole ring decomposition.
- Protecting Groups : Temporarily protect reactive nitrogen sites with Boc groups.
- Byproduct Identification : LC-MS/MS identifies dimers or oxidation products (e.g., N-oxide derivatives) .
Advanced: How to evaluate the compound’s potential as a photosensitizer or UV absorber?
Answer:
- UV-Vis Spectroscopy : Measure absorbance in ethanol (λₘₐₓ ≈ 280–320 nm).
- Photostability Tests : Expose to UV light (365 nm) and monitor degradation via HPLC.
- Comparative Analysis : Benchmark against benzophenone derivatives (e.g., Benzophenone-11) for UV absorption efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
